1-(2-fluoroethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine
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Overview
Description
1-(2-fluoroethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be attached through alkylation reactions using thiophen-2-ylmethyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides, acyl halides, and other electrophiles or nucleophiles are used under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.
Medicine: The compound could be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluoroethyl and thiophen-2-ylmethyl groups may play a role in enhancing the compound’s binding affinity and specificity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile
- 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol
- 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine
Uniqueness
1-(2-fluoroethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine is unique due to the specific combination of the fluoroethyl and thiophen-2-ylmethyl groups attached to the pyrazole ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12FN3S |
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Molecular Weight |
225.29 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-(thiophen-2-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H12FN3S/c11-3-4-14-8-9(6-13-14)12-7-10-2-1-5-15-10/h1-2,5-6,8,12H,3-4,7H2 |
InChI Key |
JCYVWTUHHZFUHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC2=CN(N=C2)CCF |
Origin of Product |
United States |
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